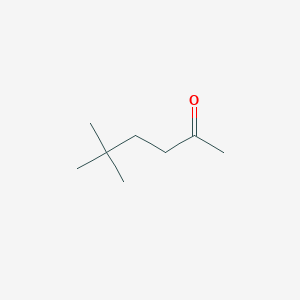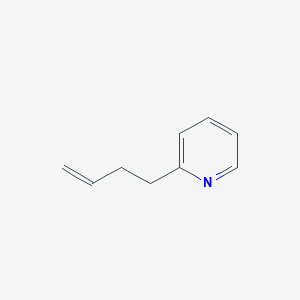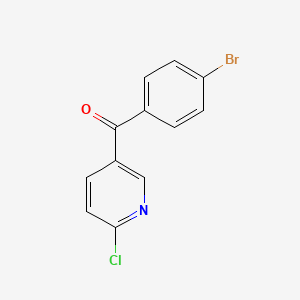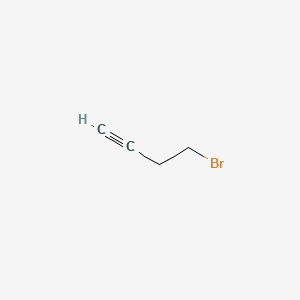
2-Bromo-6-methoxy-1-indanone
Übersicht
Beschreibung
2-Bromo-6-methoxy-1-indanone is a derivative of 1-indanone . 1-Indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of 2-Bromo-6-methoxy-1-indanone involves a Nazarov reaction of a chalcone in the presence of trifluoroacetic acid, which yields 6-methoxy-3-phenyl-1-indanone. This is followed by a reaction with bromine .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-methoxy-1-indanone is C10H9BrO2 . The structure includes a bromine atom attached to the second carbon of the indanone ring, and a methoxy group (-OCH3) attached to the sixth carbon .Chemical Reactions Analysis
The key reaction involved in the synthesis of 2-Bromo-6-methoxy-1-indanone is the Nazarov cyclization, which is commonly used in the synthesis of 1-indanones . This reaction involves α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
2-Bromo-6-methoxy-1-indanone has shown potential in the development of antiviral agents. Its structure serves as a scaffold for synthesizing compounds that can inhibit viral replication. For instance, derivatives of 1-indanone have been studied for their efficacy against the Hepatitis C virus (HCV), showcasing the compound’s relevance in creating novel antiviral drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of 2-Bromo-6-methoxy-1-indanone derivatives make them candidates for treating inflammatory conditions. By modulating inflammatory pathways, these compounds could provide therapeutic benefits in diseases characterized by excessive inflammation .
Analgesic Applications
Research indicates that 1-indanone derivatives can act as analgesics. The modification of 2-Bromo-6-methoxy-1-indanone could lead to new pain-relief medications, particularly for chronic pain management, by targeting specific pain pathways .
Antimalarial Applications
Compounds derived from 2-Bromo-6-methoxy-1-indanone may contribute to antimalarial drug development. Their ability to interfere with the life cycle of malaria parasites presents a promising avenue for creating more effective antimalarial therapies .
Antibacterial Applications
The structural analogs of 2-Bromo-6-methoxy-1-indanone have been explored for their antibacterial activity. These compounds could be key in developing new antibiotics to combat resistant bacterial strains .
Anticancer Applications
Derivatives of 2-Bromo-6-methoxy-1-indanone have been synthesized and evaluated for their anticancer properties. Some of these derivatives exhibit cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents .
Neurodegenerative Diseases Treatment
There is interest in using 2-Bromo-6-methoxy-1-indanone derivatives for treating neurodegenerative diseases like Alzheimer’s. These compounds may inhibit processes that lead to neuronal damage, offering hope for new treatments .
Agricultural Applications
In agriculture, 2-Bromo-6-methoxy-1-indanone derivatives can be used as insecticides, fungicides, and herbicides. Their biological activity against pests and weeds makes them valuable for crop protection strategies .
Eigenschaften
IUPAC Name |
2-bromo-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUAPDDJQOXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455114 | |
| Record name | 2-bromo-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-1-indanone | |
CAS RN |
62015-79-6 | |
| Record name | 2-bromo-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
